molecular formula C14H15NO2 B8575678 Ethyl 3-(quinolin-6-yl)propanoate

Ethyl 3-(quinolin-6-yl)propanoate

Cat. No.: B8575678
M. Wt: 229.27 g/mol
InChI Key: ZSINNPMFACDLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(quinolin-6-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure. The presence of the quinoline ring makes this compound significant in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(quinolin-6-yl)propanoate typically involves the esterification of 3-(6-quinolinyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(6-quinolinyl)propanoic acid+ethanolacid catalystEthyl 3-(6-quinolinyl)propanoate+water\text{3-(6-quinolinyl)propanoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(6-quinolinyl)propanoic acid+ethanolacid catalyst​Ethyl 3-(6-quinolinyl)propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and catalysts, along with precise temperature and pressure control, ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(quinolin-6-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield 3-(6-quinolinyl)propanoic acid and ethanol in the presence of a strong acid or base.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) are used as reagents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Hydrolysis: 3-(6-quinolinyl)propanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Ethyl 3-(quinolin-6-yl)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to the presence of the quinoline ring, which is a common motif in many pharmaceuticals.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of Ethyl 3-(quinolin-6-yl)propanoate involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-quinolinyl)propanoate
  • Ethyl 3-(2-quinolinyl)propanoate
  • Methyl 3-(6-quinolinyl)propanoate

Uniqueness

Ethyl 3-(quinolin-6-yl)propanoate is unique due to the position of the quinoline ring, which can influence its chemical reactivity and biological activity. The 6-position of the quinoline ring may provide distinct steric and electronic properties compared to other positional isomers, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 3-quinolin-6-ylpropanoate

InChI

InChI=1S/C14H15NO2/c1-2-17-14(16)8-6-11-5-7-13-12(10-11)4-3-9-15-13/h3-5,7,9-10H,2,6,8H2,1H3

InChI Key

ZSINNPMFACDLLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC2=C(C=C1)N=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-quinolin-6-yl-acrylic acid ethyl ester (200 mg, 0.881 mmol) and 10% wt Pd/C (93 mg, 0.088 mmol) in methanol (3 mL) was stirred at room temperature under hydrogen atmosphere for 3 h. Mixture was filtered through celite and the filtrate was absorbed on silica gel. Purification on silica gel with 0-65% gradient of ethyl acetate in hexane provided 100 mg of product as a clear oil. 1H NMR 500 MHz (DMSO) δ 1.13 (t, 3H), 2.74 (t, 2H), 3.05 (t, 2H), 4.04 (q, 2H), 7.50 (dd, 1H), 7.67 (dd, 1H), 7.78 (d, 1H), 7.94 (d, 1H), 8.29 (dd, 1H), 8.84 (dd, 1H); MS (m/z) 230 [M+H+]+.
Name
3-quinolin-6-yl-acrylic acid ethyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
93 mg
Type
catalyst
Reaction Step One

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